2-Fluoro-4-methyl-5-(tributylstannyl)pyridine
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Overview
Description
2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is a fluorinated pyridine derivative with the molecular formula C18H32FNSn and a molecular weight of 400.16 . This compound is notable for its use as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Preparation Methods
The synthesis of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine precursor. One common method is the reaction of 2-fluoro-4-methylpyridine with tributyltin chloride in the presence of a base such as sodium hydride . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but optimized for larger scale production .
Chemical Reactions Analysis
2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is primarily used in Stille cross-coupling reactions, where it reacts with various electrophiles to form new carbon-carbon bonds . Common reagents used in these reactions include palladium catalysts and organohalides. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
This compound is widely used in scientific research due to its versatility in organic synthesis. In chemistry, it serves as a precursor for the synthesis of more complex fluorinated compounds . In biology and medicine, it is used in the development of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability . Additionally, it has applications in the agrochemical industry for the synthesis of fluorinated pesticides and herbicides .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the stannyl group. This complex then undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
2-Fluoro-4-methyl-5-(tributylstannyl)pyridine can be compared with other stannylated pyridine derivatives such as 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine and 4-Fluoro-3,5-bis(tributylstannyl)pyridine . These compounds share similar reactivity in cross-coupling reactions but differ in their substitution patterns, which can influence their reactivity and the types of products formed . The unique substitution pattern of this compound makes it particularly useful for the synthesis of specific fluorinated biaryl compounds .
Properties
IUPAC Name |
tributyl-(6-fluoro-4-methylpyridin-3-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN.3C4H9.Sn/c1-5-2-3-8-6(7)4-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJQSWYAAIGFPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32FNSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676694 |
Source
|
Record name | 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-06-1 |
Source
|
Record name | 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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